3-Hydroxy-5-methoxybenzoic acid
Overview
Description
3-Hydroxy-5-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 3-position and a methoxy group at the 5-position on the benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such asGroup IIE secretory phospholipase A2 . These enzymes play a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Mode of Action
It’s likely that the compound interacts with its targets through a process ofnucleophilic substitution or free radical bromination . These reactions involve the exchange of atoms or groups of atoms, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s plausible that the compound could influence pathways related tophospholipid metabolism or the phenylpropanoid pathway , given its structural similarity to other compounds known to affect these processes.
Result of Action
Based on its potential targets and mode of action, it’s plausible that the compound could influencecell membrane composition and function , as well as the synthesis of certain secondary metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzoic acid. For instance, the compound’s reactivity and stability could be affected by factors such as pH , temperature , and the presence of other reactive species. Additionally, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as pH, the presence of transport proteins, and the metabolic state of the cells .
Biochemical Analysis
Biochemical Properties
They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Cellular Effects
Hydroxybenzoic acids have been reported to have numerous health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3,5-dimethoxybenzoic acid, followed by selective demethylation using boron tribromide. This process allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
3-Hydroxy-5-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzoic acid
- 5-Methoxybenzoic acid
- Vanillic acid (4-Hydroxy-3-methoxybenzoic acid)
Uniqueness
3-Hydroxy-5-methoxybenzoic acid is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various applications .
Properties
IUPAC Name |
3-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBOHWZSQXCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428677 | |
Record name | 3-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19520-75-3 | |
Record name | 3-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 3-hydroxy-5-methoxybenzoic acid alongside resveratrol derivatives in Commiphora africana?
A1: While the abstract doesn't delve into the specific significance of this compound (4), its presence alongside the resveratrol derivatives (compounds 1-3) suggests it might be a constituent of the plant's phytochemical profile []. Further research is needed to understand if it possesses any synergistic or antagonistic effects with the resveratrol derivatives or if it contributes independently to the plant's traditional use in cancer treatment.
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